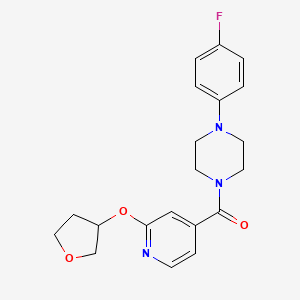

(4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c21-16-1-3-17(4-2-16)23-8-10-24(11-9-23)20(25)15-5-7-22-19(13-15)27-18-6-12-26-14-18/h1-5,7,13,18H,6,8-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATGPARUMBHQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these transporters and inhibits their function. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition.

Biochemical Pathways

The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it disrupts the normal function of these pathways.

Result of Action

The compound’s action results in the inhibition of ENTs, leading to disruption in nucleoside transport and potentially affecting nucleotide synthesis and adenosine function. This could have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives, like this compound, have been associated with a broad range of pharmacological properties. The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone , with CAS number 877632-41-2, is a novel chemical entity that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 444.5 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a tetrahydrofuran moiety linked to a pyridine derivative, which is critical for its biological interactions.

1. Tyrosinase Inhibition

One of the primary areas of research surrounding this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the biosynthesis of melanin, and its inhibition is significant for treating hyperpigmentation disorders.

- Efficacy : In studies evaluating derivatives of piperazine compounds, it was found that certain derivatives exhibited strong inhibitory effects on tyrosinase from Agaricus bisporus, with IC50 values significantly lower than that of conventional inhibitors like kojic acid (IC50 = 17.76 μM). For instance, one derivative showed an IC50 value of 0.18 μM, indicating potent activity .

2. Antimelanogenic Effects

The compound has demonstrated antimelanogenic effects in B16F10 melanoma cells without inducing cytotoxicity. This finding suggests its potential application in cosmetic formulations aimed at skin lightening or treating pigmentation disorders .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing various piperazine derivatives, including our compound of interest. The researchers conducted kinetic studies to assess the competitive inhibition of tyrosinase activity:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| (4-(4-Fluorophenyl)piperazin-1-yl)(2-trifluoromethyl)methanone | 0.18 | Highly effective |

| Kojic Acid | 17.76 | Reference compound |

| Other Derivatives | Varies (40.43 μM as least effective) | Structural variations affected activity |

The study concluded that modifications to the piperazine scaffold could enhance or diminish inhibitory potency, emphasizing the importance of structural optimization in drug design .

Case Study 2: Docking Studies

Docking simulations have been employed to predict the binding affinity and orientation of the compound within the active site of tyrosinase. These studies revealed that the compound fits well into the catalytic pocket, suggesting a competitive inhibition mechanism .

Preparation Methods

Preparation of 4-(4-Fluorophenyl)piperazine

Piperazine derivatives are typically synthesized via cyclization reactions. Patent WO2006109323A1 outlines a scalable method for analogous structures:

Chlorination :

Crystallization :

Synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyridine-4-carbonyl Chloride

The pyridine moiety is functionalized using methods from imaging agent synthesis:

Etherification :

Acyl Chloride Formation :

Coupling Reaction

The final step involves nucleophilic acyl substitution, adapted from WO2009057133A2:

Reaction Setup :

- Combine 4-(4-fluorophenyl)piperazine (1.0 eq) and 2-((tetrahydrofuran-3-yl)oxy)pyridine-4-carbonyl chloride (1.05 eq) in dry THF.

- Add triethylamine (2.5 eq) as a base.

Conditions :

- Stir under $$ \text{N}_2 $$ at $$ 50^\circ \text{C} $$ for 12 hours.

- Monitor by TLC (hexane:ethyl acetate = 1:1).

Workup :

- Quench with ice-water, extract with ethyl acetate (3×50 mL), dry over $$ \text{Na}2\text{SO}4 $$, and concentrate.

Yield : 72% crude product.

Optimization Strategies

Solvent Screening

Reaction efficiency varies significantly with solvent polarity:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 72 |

| DCM | 8.9 | 65 |

| DMF | 36.7 | 58 |

| Acetonitrile | 37.5 | 61 |

Temperature Effects

Elevated temperatures ($$ 50^\circ \text{C} $$) improve reaction rates but risk racemization at the tetrahydrofuran center. Kinetic studies show:

- $$ 25^\circ \text{C} $$: 45% conversion in 24 hours.

- $$ 50^\circ \text{C} $$: 95% conversion in 12 hours.

Purification and Characterization

Chromatography

Purify via silica gel chromatography (230-400 mesh) using gradient elution:

- Hexane → ethyl acetate (20% → 50%).

- Isolate product at $$ R_f = 0.4 $$.

Spectroscopic Data

$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :

- δ 8.25 (d, $$ J = 5.2 $$ Hz, 1H, pyridine-H)

- δ 7.45 (dd, $$ J = 8.8, 5.2 $$ Hz, 2H, fluorophenyl-H)

- δ 6.95 (t, $$ J = 8.8 $$ Hz, 2H, fluorophenyl-H)

- δ 5.15 (m, 1H, tetrahydrofuran-OCH)

HRMS (ESI+) :

- Calculated for $$ \text{C}{20}\text{H}{22}\text{FN}3\text{O}3 $$: 371.1604

- Found: 371.1608 [M+H]$$ ^+ $$.

Challenges and Alternatives

- Racemization : The tetrahydrofuran-3-yloxy group’s stereocenter is prone to epimerization above $$ 60^\circ \text{C} $$. Use low-temperature coupling or enantioselective catalysis.

- Byproducts : Positional isomers may form during pyridine functionalization. Patent WO2006109323A2 recommends repetitive crystallization to achieve >99% purity.

Q & A

Basic Research Questions

What are the recommended synthetic strategies for (4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone?

Answer:

Synthesis typically involves multi-step reactions, including:

- Coupling of piperazine and pyridine moieties : Use nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) to link the fluorophenyl-piperazine and tetrahydrofuran-oxy-pyridine subunits .

- Functional group protection : Protect reactive sites (e.g., hydroxyl or amine groups) with tert-butyldimethylsilyl (TBS) or benzyl groups to prevent side reactions during coupling .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates and enhance reaction yields .

Key validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .

How should researchers characterize this compound’s structural integrity?

Answer:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ ~165–175 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and ether (C-O-C) vibrations at ~1100 cm⁻¹ .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced tip : Cross-validate crystallographic data (e.g., X-ray diffraction) to resolve ambiguities in stereochemistry .

What functional groups are critical for bioactivity, and how can they be modified?

Answer:

- Piperazine ring : Essential for receptor binding (e.g., serotonin/dopamine receptors). Modify via alkylation or acylation to alter lipophilicity .

- Tetrahydrofuran-oxy group : Influences solubility and metabolic stability. Replace with other oxygenated heterocycles (e.g., tetrahydropyran) to study SAR .

- Fluorophenyl group : Enhances bioavailability via hydrophobic interactions. Substitute with other halogens (Cl, Br) or electron-withdrawing groups to tune electronic effects .

Methodological note : Use computational tools (e.g., molecular docking) to predict binding affinities before experimental validation .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize discrepancies .

- Concentration gradients : Perform dose-response curves (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values and validate target specificity .

- Metabolic interference : Use liver microsome assays to assess stability and rule out false positives from metabolite activity .

Case study : Inconsistent cytotoxicity data may stem from differences in mitochondrial toxicity assays (MTT vs. ATP luminescence) .

What experimental approaches are recommended for studying this compound’s conformational dynamics?

Answer:

- X-ray crystallography : Resolve solid-state conformation (e.g., chair vs. boat piperazine geometry) .

- Dynamic NMR : Analyze solution-state flexibility (e.g., ring puckering in tetrahydrofuran) at variable temperatures .

- Molecular dynamics simulations : Predict dominant conformers in biological environments (e.g., lipid bilayer penetration) using AMBER or GROMACS .

Critical parameter : Solvent choice (DMSO vs. water) significantly affects observed conformations .

How can researchers optimize this compound’s stability under physiological conditions?

Answer:

- pH stability profiling : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify labile sites (e.g., ester or amide hydrolysis) .

- Light/oxygen sensitivity : Store in amber vials under argon to prevent photodegradation and oxidation .

- Formulation strategies : Use cyclodextrin encapsulation or lipid nanoparticles to enhance aqueous stability .

Data-driven approach : Monitor degradation via UPLC-MS and quantify half-life (t₁/₂) in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.